molecular formula C19H23N7O B2637237 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920217-83-0

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2637237
CAS No.: 920217-83-0
M. Wt: 365.441
InChI Key: ZAUDBXYQODZDCC-UHFFFAOYSA-N
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Description

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a complex organic compound characterized by its fused triazolo[4,5-d]pyrimidine core and a piperazine ring

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of advanced materials and chemical intermediates.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown significant inhibitory activity, suggesting potential antiviral and antimicrobial properties .

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . Future research may focus on enhancing the bioactivity of these compounds and exploring their potential as antiviral and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core. One common approach is the Huisgen cycloaddition (click chemistry) reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{_1{Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenol derivatives

  • Reduction: Amines

  • Substitution: Various substituted piperazines

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fused triazolo[4,5-d]pyrimidine core and the piperazine ring. Similar compounds include:

  • 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidines: These compounds share the triazolo[4,5-d]pyrimidine core but may have different substituents.

  • 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one: This compound is similar but has a benzyl group instead of a phenyl group.

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDBXYQODZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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